Tungsten pentachloride

概要

説明

Synthesis Analysis

The synthesis of tungsten pentachloride involves reactions that can form complex structures. For example, reactions of tungsten carbonyl with thiouracil derivatives under photogeneration conditions lead to the formation of pentacarbonyl complexes, showcasing the reactivity of tungsten compounds under controlled conditions (Darensbourg et al., 1999). Additionally, reactions involving tungsten hexachloride with specific reagents can lead to the formation of trinuclear clusters, indicating complex synthesis pathways for tungsten-based compounds (Colton & Tomkins, 1966).

Molecular Structure Analysis

The molecular structure of tungsten pentachloride and its derivatives has been a subject of interest. For instance, gas electron diffraction studies have determined the molecular structure of tungsten oxide tetrachloride, revealing a square-pyramidal structure, which provides insights into the geometry and bonding of tungsten chlorides (Iijima & Shibata, 1974).

Chemical Reactions and Properties

Tungsten pentachloride participates in various chemical reactions, forming complexes with distinctive properties. For example, the reaction of tungsten(V) chloride with trichloroacetonitrile produces compounds with tungsten–nitrogen multiple bonds, showcasing the versatility of tungsten pentachloride in forming new chemical species (Drew et al., 1971).

Physical Properties Analysis

The study of tungsten pentachloride's physical properties, such as its magnetic characteristics, has revealed the presence of trinuclear clusters in its structure. This finding provides valuable information on the compound's electronic structure and magnetic properties, contributing to a deeper understanding of its physical behavior (Colton & Tomkins, 1966).

Chemical Properties Analysis

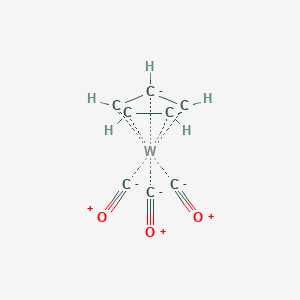

Exploring the chemical properties of tungsten pentachloride includes examining its reactivity and potential applications in catalysis. For instance, the synthesis and characterization of mononuclear tungsten pentacarbonyl complexes demonstrate the compound's reactivity and its application in olefin metathesis reactions, highlighting the chemical versatility and potential utility of tungsten pentachloride in synthetic chemistry (Nel et al., 2000).

科学的研究の応用

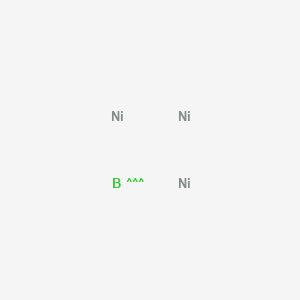

Magnetic Properties : Colton and Tomkins (1966) examined the magnetic properties of tungsten pentachloride, providing evidence for trinuclear clusters of tungsten atoms within the compound (Colton & Tomkins, 1966).

Spectroscopic Studies : Brisdon et al. (1989) conducted spectroscopic studies on matrix-isolated tungsten chlorides, including WCl5, to explore their stretching modes and molecular structure (Brisdon, Hope, Levason, & Ogden, 1989).

Reactivity with Organic Sulfides : Boorman, Chivers, and Mahadev (1975) studied the reactivity of tungsten pentachloride with alkyl sulfides, exploring the mechanisms of S-dealkylation and reductive elimination reactions (Boorman, Chivers, & Mahadev, 1975).

Optoelectronic Applications : Tungsten oxide, closely related to tungsten pentachloride, is used in various optoelectronic applications, as summarized by Cong, Geng, and Zhao (2016) (Cong, Geng, & Zhao, 2016).

Nanoengineering Applications : Wei et al. (2006) discussed nanoengineering approaches to tailor the microstructure and properties of tungsten for applications such as kinetic energy antiarmor penetrators (Wei, Ramesh, Schuster, Kecskes, & Dowding, 2006).

Atomic Layer Deposition : Lee et al. (2020) reported on the properties of plasma-enhanced atomic-layer-deposited tungsten thin films using tungsten pentachloride as a precursor, emphasizing its importance in industrial applications (Lee et al., 2020).

Preparation and Properties : Fraser, Mercer, and Peacock (1967) prepared tungsten chloride fluorides, including tungsten pentachloride fluoride, and studied their properties (Fraser, Mercer, & Peacock, 1967).

Use in ITER Plasma Facing Components : Davis et al. (1998) assessed tungsten for use in the International Thermonuclear Experimental Reactor (ITER) due to its resistance to ion and charge-exchange particle erosion (Davis, Barabash, Makhankov, Plochl, & Slattery, 1998).

Extractive Metallurgy : Shen et al. (2019) reviewed tungsten extractive metallurgy processes, highlighting the challenges for sustainability in tungsten metallurgy (Shen, Li, Lindberg, & Taskinen, 2019).

Safety And Hazards

Tungsten pentachloride is flammable . It may form combustible dust concentrations in air . Precautions include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

Tungsten and its compounds, including tungsten pentachloride, are used in various fields due to their excellent physical and chemical properties . They are used to manufacture key armor-piercing components, gyro inertial components for satellites, and high-temperature anti-ablation components such as rockets’ combustion chambers, nozzles, and rudders . They are also used as shielding materials for thermal insulation and radiation protection of nuclear reactors . Future research may focus on enhancing the photocatalytic performance of tungsten and related metal semiconductors .

特性

IUPAC Name |

pentachlorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.W/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDQNNDDTXUPAN-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

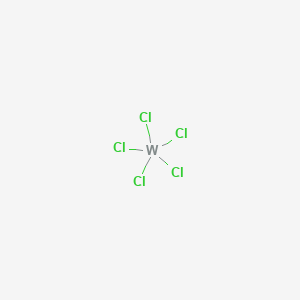

Cl[W](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WCl5, Cl5W | |

| Record name | tungsten(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158867 | |

| Record name | Tungsten pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten pentachloride | |

CAS RN |

13470-14-9 | |

| Record name | Tungsten chloride (WCl5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。